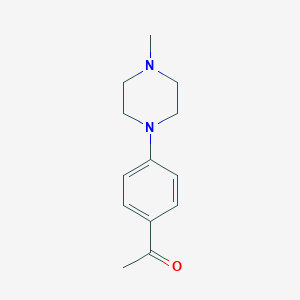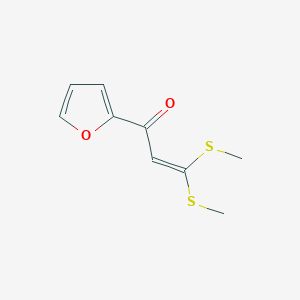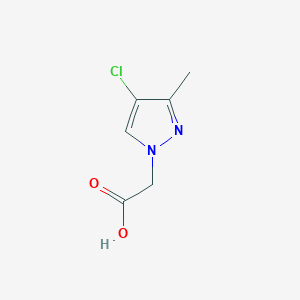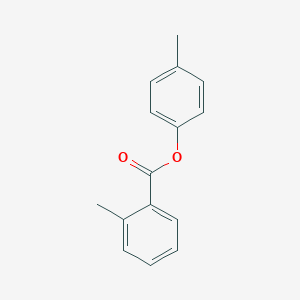
4-Methylphenyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 2-methylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. This compound is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl 2-methylbenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes in the body. This inhibition can lead to a decrease in the activity of these enzymes, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methylphenyl 2-methylbenzoate are not well documented. However, it is believed to have anti-inflammatory and analgesic properties. It is also believed to have an impact on the immune system and may be useful in treating certain autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methylphenyl 2-methylbenzoate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one of the limitations of using this compound is that it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 4-Methylphenyl 2-methylbenzoate. One potential area of research is the development of new drugs and pharmaceuticals based on this compound. Additionally, further investigation into the mechanism of action and physiological effects of this compound could lead to a better understanding of its potential therapeutic applications. Finally, research into the synthesis of new benzoic acid esters based on 4-Methylphenyl 2-methylbenzoate could lead to the development of new organic compounds with unique properties.
Méthodes De Synthèse
The synthesis of 4-Methylphenyl 2-methylbenzoate can be achieved through the esterification of 4-methylphenol with 2-methylbenzoic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the desired compound along with water as a byproduct. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-Methylphenyl 2-methylbenzoate has several scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used as a model compound for investigating the properties of other benzoic acid esters. Additionally, this compound is used in the development of new drugs and pharmaceuticals due to its unique properties.
Propriétés
Numéro CAS |
23597-25-3 |
|---|---|
Nom du produit |
4-Methylphenyl 2-methylbenzoate |
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(4-methylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)17-15(16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 |
Clé InChI |
MRTPLIKXWZGNKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Autres numéros CAS |
23597-25-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






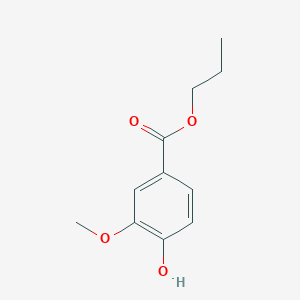
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
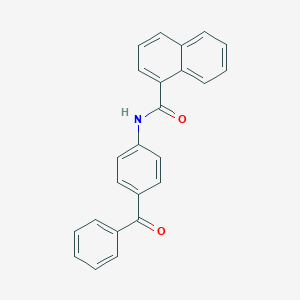
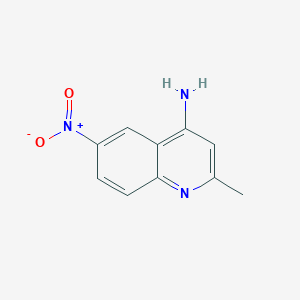
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)

![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
